molecular formula C16H25NO2 B12552954 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) CAS No. 189334-11-0

2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol)

Cat. No.: B12552954
CAS No.: 189334-11-0
M. Wt: 263.37 g/mol
InChI Key: ZDHXVSJVTMNCQX-UHFFFAOYSA-N
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Description

2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is a piperidine derivative featuring a benzyl group at the 1-position and two ethanol moieties attached at the 3,3-positions of the heterocyclic ring.

Properties

CAS No.

189334-11-0

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-[1-benzyl-3-(2-hydroxyethyl)piperidin-3-yl]ethanol

InChI

InChI=1S/C16H25NO2/c18-11-8-16(9-12-19)7-4-10-17(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,18-19H,4,7-14H2

InChI Key

ZDHXVSJVTMNCQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(1-Benzylpiperidin-3-yl)methanol
  • Molecular Formula: C₁₃H₁₉NO
  • Substituents : A single hydroxymethyl (-CH₂OH) group at the 3-position of the piperidine ring.
  • Key Differences: Compared to the target compound, this analog lacks the second ethanol group, reducing its polarity. The absence of a diol structure may limit its solubility in aqueous media but enhance membrane permeability.
  • Applications : Listed in chemical databases (e.g., MFCD01452200) as a building block for drug discovery, highlighting its utility in medicinal chemistry .
2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
  • Molecular Formula: C₁₀H₂₁NO
  • Substituents: A branched propanol chain (-CH(CH₃)₂OH) at the 3-position.
  • Key Differences: The aliphatic dimethyl-propanol substituent replaces the benzyl and diethanol groups, resulting in lower molecular weight (MW = 171.28 g/mol) and reduced aromatic interactions. This compound is commercially available at 97% purity (CAS: 4667-61-2), suggesting stability in synthesis .
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone
  • Molecular Formula : C₁₆H₂₃ClN₂O
  • Substituents: A benzyl-ethyl-amino group at the 3-position and a chloroethanone (-COCH₂Cl) group.
  • In contrast, the diol groups in the target compound may favor hydrogen bonding or metal coordination .

Benzimidazole-Based Analogs

2,2'-(((1-Benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) (Compound 1)
  • Structure: Features a benzimidazole core instead of piperidine, with an azanediyl (-NH-) linker connecting the diethanol groups.
  • Key Differences : The aromatic benzimidazole ring may enhance UV absorption or π-π stacking interactions. This compound demonstrated antimicrobial activity, suggesting that the diol-azanediyl motif could play a role in targeting microbial enzymes or membranes .

Functional Group Impact on Properties

Property/Aspect Target Compound (1-Benzylpiperidin-3-yl)methanol 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol Compound 1 (Benzimidazole analog)
Hydrophilicity High (two -OH groups) Moderate (one -OH) Low (branched alkyl chain) High (diol + azanediyl)
Aromatic Interactions Strong (benzyl group) Moderate (benzyl) None Strong (benzyl + benzimidazole)
Biological Activity Not reported Not reported Not reported Antimicrobial

Biological Activity

2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol), also known by its chemical identifier DTXSID40629279, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C16H25NO2
  • Molecular Weight : 263.38 g/mol
  • CAS Number : 189334-11-0

The compound exhibits biological activity primarily through its interaction with the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised.

Acetylcholinesterase Inhibition

Research indicates that compounds structurally similar to 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) have demonstrated significant AChE inhibitory activity. Such inhibition is crucial for enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

CompoundAChE Inhibition IC50 (μM)
2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol)TBD (To Be Determined)
Pyridostigmine0.29 ± 0.21
GalantamineTBD

Neuroprotective Effects

Studies have suggested that AChE inhibitors can provide neuroprotective effects by preventing neuronal death and promoting cognitive function. The compound's ability to enhance acetylcholine levels may contribute to these protective effects.

Study on Neuroprotection

A study investigating the neuroprotective effects of various AChE inhibitors found that compounds similar to 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) significantly improved cognitive performance in animal models subjected to stress or neurotoxicity. The results indicated enhanced synaptic plasticity and reduced markers of oxidative stress.

Clinical Relevance

In clinical settings, AChE inhibitors have been used to manage symptoms of Alzheimer's disease. The potential for 2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) as a therapeutic agent hinges on its efficacy in improving cognitive function and memory retention.

Safety and Toxicology

While the biological activity presents promising therapeutic avenues, safety data regarding the compound's toxicity profile remains sparse. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological evaluations are necessary to ascertain its safety for human use.

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